2-(4-(Cyclobutylamino)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound features a cyclobutylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol typically involves the reaction of 4-bromoacetophenone with cyclobutylamine under suitable conditions to form the intermediate 4-(cyclobutylamino)acetophenone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-(Cyclobutylamino)phenyl)ethanone, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Cyclopropylamino)phenyl)ethan-1-ol
- 2-(4-(Cyclopentylamino)phenyl)ethan-1-ol
- 2-(4-(Cyclohexylamino)phenyl)ethan-1-ol
Uniqueness
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[4-(cyclobutylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H17NO/c14-9-8-10-4-6-12(7-5-10)13-11-2-1-3-11/h4-7,11,13-14H,1-3,8-9H2 |
InChI Key |
NSYLCBHHNTWUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.